molecular formula C9H9BrClN B1375637 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1368780-82-8

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1375637
CAS No.: 1368780-82-8
M. Wt: 246.53 g/mol
InChI Key: FIGCYUUCCAJSQG-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline (CAS 1368780-82-8) is a halogenated tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic intermediate, or building block, for the construction of more complex molecules. Its core structure features a partially saturated quinoline scaffold, a privileged motif found in numerous biologically active compounds and approved therapeutics . The presence of both bromo and chloro substituents at the 6 and 8 positions of the ring system provides distinct sites for further functionalization via cross-coupling reactions and other metal-catalyzed transformations, allowing researchers to efficiently create diverse chemical libraries for screening. The tetrahydroquinoline scaffold is a prominent feature in many compounds with profound pharmacological activities. Research indicates that quinoline-based molecules play an important role in anticancer drug development, exhibiting mechanisms of action that include growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, this scaffold is a key component in approved drugs such as the anticancer agents Trabectedin and Lurbinectedin, highlighting its translational relevance . As a substituted tetrahydroquinoline, this compound is integral to exploring these and other biological pathways. This compound is presented for research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGCYUUCCAJSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

  • The substrate (tetrahydroquinoline derivative) is dissolved in chloroform.
  • NBS is added in batches at room temperature.
  • The reaction proceeds rapidly (within 10 minutes).
  • After completion, the mixture is quenched, extracted with dichloromethane, dried, and purified by silica gel chromatography.

Mechanistic Insights

  • The amino group activates the aromatic ring for electrophilic bromination at the 8-position.
  • Formation of a quaternary ammonium salt intermediate occurs via attack by NBS on the amino group.
  • Dehydrogenation proceeds via nitrogen-centered radical intermediates, facilitated by the succinimide anion.
  • The key carbon radical intermediate is trapped by bromine radicals, leading to brominated tetrahydroquinoline products.

This method provides a direct and efficient route to 8-bromo-6-chloro derivatives with moderate to good yields.

Alternative Synthetic Routes via Quinoline Intermediates

Other patented methods describe the preparation of bromo- and chloro-substituted quinoline derivatives, which can be precursors or related compounds to tetrahydroquinoline analogs.

Example Synthesis Steps (Patent CN106432073B)

  • Step 1: Synthesis of 3-(4-bromaniline) ethyl acrylate.
  • Step 2: Cyclization in diphenyl ether at high temperature (~220°C) to form 6-bromoquinoline-4(1H)-one.
  • Step 3: Chlorination using phosphorus oxychloride or phosphorus trichloride in toluene under reflux to introduce the chloro substituent at the 6-position.
  • Step 4: Purification steps involving recrystallization and washing.

This route achieves high yields (up to ~90%) for bromo- and chloro-substituted quinoline intermediates that can be further reduced or functionalized to tetrahydroquinoline derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
NBS-mediated bromination NBS, CHCl3 Room temp, 10 min stirring Moderate Direct bromination and dehydrogenation; mild conditions; scalable
Cyclization & chlorination 4-Bromaniline, diphenyl ether, PCl3, POCl3 220°C cyclization; reflux chlorination 80-90 Multi-step; high temperature; high yield; industrially viable
Lewis acid-mediated cyclization 4-substituted aniline, 3-chloropropionyl chloride, AlCl3 or ZnCl2 120-150°C, 6-12 h 82-89 Produces 6-hydroxy-2-oxo-tetrahydroquinoline; useful intermediate

Detailed Research Findings and Notes

  • Selectivity: The amino group on tetrahydroquinoline activates the aromatic ring, directing bromination specifically to the 8-position and chlorination to the 6-position under controlled conditions.

  • Reaction Medium: Polar organic solvents such as chloroform or nonpolar solvents like diphenyl ether are used depending on the step; solvent choice affects yield and purity.

  • Lewis Acid Catalysis: Use of Lewis acids such as aluminum chloride or zinc chloride facilitates cyclization and functionalization steps, improving yield and reaction rate.

  • Purification: Flash chromatography on silica gel is the standard method for isolating pure this compound or its derivatives.

  • Industrial Considerations: Methods avoiding hazardous photoreactions and minimizing by-products are preferred for scale-up. The Lewis acid-mediated cyclization and NBS bromination methods meet these criteria.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of various substituted tetrahydroquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is utilized as a building block for synthesizing pharmaceutical agents. Its derivatives have shown promising antimicrobial , anticonvulsant , and anticancer properties. For example:

  • Anticancer Activity : Studies have indicated that THQ derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, providing avenues for drug development targeting metabolic pathways involved in diseases .

Biological Studies

The compound serves as a probe in biological research to investigate interactions with various biological targets:

  • Binding Affinity Studies : Research has focused on its binding interactions with enzymes and receptors, elucidating its mechanism of action. These studies help identify potential therapeutic applications .

Materials Science

In materials science, this compound is explored for its role in developing organic semiconductors and advanced materials. Its unique halogenated structure enhances its reactivity and utility in creating functional materials for electronic applications.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline Br (C8), Cl (C6) C₉H₉BrClN ~262.5* Not explicitly provided Halogenated; potential for electrophilic substitution and cross-coupling reactions
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline Br (C8), OMe (C6) C₁₀H₁₂BrNO 242.115 1220694-87-0 Methoxy group enhances solubility; used in high-yield synthetic routes
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Br (C8), F (C6) C₉H₉BrFN 230.08 1690812-16-8 Fluorine’s electronegativity increases stability and bioactivity
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Br (C6), 2×CH₃ (C4) C₁₁H₁₄BrN 240.14 1187830-63-2 Steric hindrance from dimethyl groups improves thermal stability
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline Br (C6), OMe (C7) C₁₀H₁₂BrNO 242.12 1368141-75-6 Methoxy at C7 alters electronic distribution; used in agrochemical research
6-Bromo-1,2,3,4-tetrahydroquinoline Br (C6) C₉H₁₀BrN 212.09 Not explicitly provided Simplified structure; catalytic reduction applications

*Estimated based on analogs.

Stability and Physicochemical Behavior

  • Fluorine Substitution: 8-Bromo-6-fluoro-tetrahydroisoquinoline (CAS 1690812-16-8) shows enhanced metabolic stability in biological systems compared to chloro analogs, a trait leveraged in drug design .
  • Thermal Stability : Dimethyl-substituted derivatives (e.g., 6-Bromo-4,4-dimethyl) exhibit higher decomposition temperatures (>200°C), making them suitable for high-temperature reactions .

Biological Activity

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline (THQ) family. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a significant candidate in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

  • Chemical Formula : C10_{10}H9_{9}BrClN
  • Molecular Weight : Approximately 232.54 g/mol
  • Structure : The compound features a tetrahydroquinoline backbone with bromine at the 8-position and chlorine at the 6-position.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly in modulating the activity of phosphodiesterases (PDEs). Inhibitors of PDEs are crucial in treating conditions such as Alzheimer's disease by enhancing cGMP levels . In vitro studies have demonstrated that this compound exhibits significant inhibition against PDE5 with an IC50 value comparable to established inhibitors .

Antimicrobial Activity

Similar to other THQ derivatives, this compound has been evaluated for its antimicrobial properties . Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents may enhance its interaction with microbial targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets , including enzymes and receptors. The halogen substituents play a critical role in modulating these interactions:

  • Enzyme Interaction : The compound binds to active sites on enzymes like PDE5, leading to inhibition of their catalytic activity.
  • Receptor Modulation : It may also interact with various receptors involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that modifications to the tetrahydroquinoline scaffold could enhance cytotoxicity against specific cancer types .
  • PDE Inhibition Research : Another research article detailed the synthesis of novel THQ derivatives that demonstrated improved binding affinity to PDE5 compared to traditional inhibitors .
  • Antimicrobial Testing : A comparative study found that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodology : Catalytic hydrogenation using TiO₂-S with hydrosilane/ethanol systems (as demonstrated for analogous tetrahydroquinolines) can reduce nitro or aromatic intermediates while preserving halogen substituents . Alternative routes may involve cyclization of halogenated anilines with acrylonitrile derivatives under acidic conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%).

Q. How can purification challenges arising from halogenated by-products be addressed?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates bromo/chloro isomers. Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity, as halogenated tetrahydroquinolines often exhibit low solubility in polar solvents . Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H NMR : Key signals include aromatic protons (δ 6.3–7.1 ppm), methylene groups adjacent to nitrogen (δ 3.2–3.3 ppm), and aliphatic protons (δ 1.8–2.7 ppm) .
  • ¹³C NMR : Look for carbons adjacent to halogens (C-Br: ~115 ppm; C-Cl: ~125 ppm) and tetrahydroquinoline backbone signals (20–45 ppm for aliphatic carbons) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₀BrClN: 260.96 g/mol) .

Advanced Research Questions

Q. How does the electronic interplay between bromo and chloro substituents affect reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of Cl may activate the Br substituent for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via LC-MS; Cl at position 6 can sterically hinder coupling at position 8 .

Q. What stability issues arise under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) show decomposition via dehalogenation above pH 7. Use buffered solutions (pH 4–6) for long-term storage. FTIR monitoring reveals C-Br bond degradation (loss of ~550 cm⁻¹ peak) under basic conditions .

Q. How can contradictions in reported spectroscopic data be resolved?

  • Methodology : Compare solvent effects (CDCl₃ vs. DMSO-d₆) on NMR shifts. For example, DMSO-d₆ may deshield aromatic protons by 0.2–0.5 ppm due to hydrogen bonding. Cross-validate with computational methods (DFT calculations for expected shifts) .

Q. What mechanistic insights explain regioselectivity in halogenation reactions?

  • Methodology : Electrophilic halogenation (e.g., NBS in AcOH) favors para positions due to the directing effect of the tetrahydroquinoline nitrogen. Kinetic studies (monitored by UV-Vis at 270 nm) show Cl⁺ addition precedes Br⁺ under competitive conditions .

Methodological Best Practices

Safety protocols for handling halogenated tetrahydroquinolines:

  • PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-approved goggles.
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow.
  • Waste disposal : Collect halogenated waste separately in amber glass bottles; incinerate at ≥1,200°C to avoid dioxin formation .

Analytical workflow for impurity profiling:

  • Step 1 : LC-MS (ESI+) to detect dehalogenated by-products (e.g., m/z 183 for loss of Br).
  • Step 2 : GC-MS (HP-5 column) for volatile impurities (e.g., residual solvents).
  • Step 3 : X-ray crystallography to confirm structural integrity if NMR data is ambiguous .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

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